molecular formula C11H15IN2O3 B13892692 Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate

Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate

Cat. No.: B13892692
M. Wt: 350.15 g/mol
InChI Key: IOXSOZACKIKODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an ethyl ester, an iodine atom, and an oxan-2-yl group, making it a unique and valuable molecule for various applications.

Preparation Methods

The synthesis of Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with carbonyl compounds . One common method includes the reaction of ethyl 4-iodo-3-oxobutanoate with hydrazine hydrate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C11H15IN2O3

Molecular Weight

350.15 g/mol

IUPAC Name

ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H15IN2O3/c1-2-16-11(15)10-8(12)7-14(13-10)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3

InChI Key

IOXSOZACKIKODT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1I)C2CCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.